Adipic acid monoethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

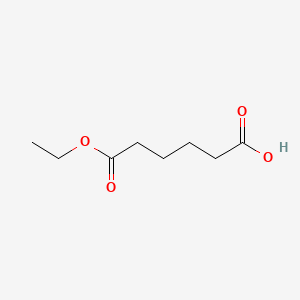

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNLHJCCGYKCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862319 | |

| Record name | Adipic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-86-8 | |

| Record name | 1-Ethyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adipic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Adipic Acid Monoethyl Ester

CAS Number: 626-86-8

This technical guide provides a comprehensive overview of adipic acid monoethyl ester, a significant chemical intermediate in various research and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, with a focus on experimental data and protocols.

Chemical Identity and Properties

This compound, also known by synonyms such as monoethyl adipate and ethyl hydrogen adipate, is the mono-ester derivative of adipic acid and ethanol. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 626-86-8 | [2][3] |

| Molecular Formula | C8H14O4 | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 28-29 °C | [1] |

| Boiling Point | 180 °C at 18 mmHg | [1] |

| Density | 0.98 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.439 | [1] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| InChI Key | UZNLHJCCGYKCIL-UHFFFAOYSA-N | |

| SMILES String | CCOC(=O)CCCCC(O)=O |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of adipic acid. A common challenge in the synthesis is controlling the reaction to favor the formation of the monoester over the diester, diethyl adipate.

A patented method for synthesizing high-purity this compound involves the formation of an adipic anhydride intermediate, which is then subjected to alcoholysis. This method effectively reduces the formation of the diethyl adipate byproduct, leading to higher yields and purity of the desired monoester.[6][7]

Materials:

-

Adipic acid

-

Sulfuric acid (catalyst)

-

Anhydrous ethanol

-

Organic solvent (e.g., toluene)

Procedure:

-

Dehydration: A mixture of adipic acid and a catalytic amount of sulfuric acid in an organic solvent is heated to reflux at 145-170 °C for 4-6 hours. Water is continuously removed from the reaction mixture.

-

Acid Separation: The reaction mixture is cooled to 15-35 °C, allowing for the separation of the sulfuric acid layer.

-

Alcoholysis: Anhydrous ethanol is added dropwise to the product from the previous step. The mixture is then maintained at a temperature of 45-65 °C for 1-4 hours.

-

Purification: The organic solvent is recovered under reduced pressure, and the final product, this compound, is obtained through distillation.

This process reportedly yields a product with a purity of over 99.0% and a molar yield of 96-97%.[6][7]

Another method involves the direct esterification of adipic acid with ethanol in the presence of acetic acid as a catalyst.

Materials:

-

Adipic acid

-

95% Ethanol

-

6% Acetic acid

-

Chloroform

-

Water

Procedure:

-

A mixture of adipic acid, 6% acetic acid, 95% ethanol, and water in chloroform is heated to 60 °C and maintained at this temperature for 8 hours.

-

After the reaction, the organic layer is separated and concentrated to yield monoethyl adipate.

This method has been reported to produce monoethyl adipate with a purity of 99.26% and a molar yield of 98.4%.[8]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry.[1] Its applications in drug development are noteworthy:

-

Antitumor Agents: It is used as a reagent in the synthesis of colchicine-SAHA (suberoylanilide hydroxamic acid) hybrids, which are investigated as potential antitumor agents.[2]

-

DNA-Encoded Chemical Libraries: The compound is utilized in the selection of streptavidin binders from DNA-encoded chemical libraries, a modern technique in drug discovery.[2]

Logical Relationship: Saponification of Adipate Esters

The saponification of diethyl adipate is a consecutive reaction where this compound is the intermediate product. Understanding this reaction is crucial for controlling the synthesis and purification of the monoester. The process involves two steps:

-

Diethyl adipate reacts with sodium hydroxide to form monoethyl adipate and ethanol.

-

Monoethyl adipate then reacts with additional sodium hydroxide to produce disodium adipate and ethanol.

By employing techniques like reactive distillation, the intermediate monoethyl adipate can be removed from the reaction zone before it is further converted to the final product, thereby enhancing the yield of the desired monoester.[9]

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[10] However, standard laboratory safety precautions should be observed. It is incompatible with bases, oxidizing agents, and reducing agents.[1][11] Personal protective equipment such as eye shields and gloves are recommended during handling.

Table 2: Safety and Regulatory Information

| Identifier | Information | References |

| GHS Classification | Not classified as hazardous | [10] |

| Incompatibilities | Bases, oxidizing agents, reducing agents | [1][11] |

| Recommended PPE | Eyeshields, gloves, type N95 (US) respirator | |

| Storage | Keep in a dry, cool, and well-ventilated place | [4] |

This guide provides a foundational understanding of this compound for professionals in scientific research and development. The compiled data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

- 1. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clinivex.com [clinivex.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. monoethyl adipate, 626-86-8 [thegoodscentscompany.com]

- 6. CN102351691A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. CN102351691B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. Monoethyl Adipate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - High purity | EN [georganics.sk]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Adipic Acid Monoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adipic acid monoethyl ester, a valuable bifunctional molecule in organic synthesis and various research applications. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, spectral data for characterization, and key applications in drug development and materials science.

Chemical Identity and Properties

This compound, a mono-ester of adipic acid, is also known by several synonyms. Its chemical structure features a terminal carboxylic acid and a terminal ethyl ester, making it a versatile building block in chemical synthesis.

IUPAC Name: 6-ethoxy-6-oxohexanoic acid[1]

Synonyms: Monoethyl adipate, Ethyl hydrogen adipate, Adipic acid, monoethyl ester[2]

CAS Number: 626-86-8

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Off-white low melting solid | [4] |

| Melting Point | 28-29 °C | [5] |

| Boiling Point | 180 °C at 18 mmHg | [5] |

| Density | 0.98 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.439 | [5] |

| Solubility | Soluble in water | [5] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of adipic acid with ethanol, using a strong acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the monoester, the reaction conditions, particularly the stoichiometry of the reactants, must be carefully controlled.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.

Materials:

-

Adipic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation (simple or fractional, depending on purity requirements)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine adipic acid and a molar excess of absolute ethanol. A 1:1 to 1:3 molar ratio of adipic acid to ethanol is typically used to favor mono-esterification.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the adipic acid) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Solvent Removal: If the reaction was performed with a large excess of ethanol, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic extracts sequentially with a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted adipic acid), water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification of adipic acid to produce this compound.

Caption: Fischer esterification of adipic acid with ethanol.

Spectral Data for Characterization

The following table summarizes the available spectral data for the characterization of this compound.

Table 2: Spectral Data of this compound

| Technique | Data | Source |

| ¹H NMR | Predicted (CDCl₃): δ 9.60 (br s, 1H, -COOH), 4.10 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.60 (t, J=7.0 Hz, 2H, -CH₂COOH), 2.30 (t, J=7.0 Hz, 2H, -CH₂COOEt), 1.60 (m, 4H, -CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃). | Predicted data based on chemical structure. |

| ¹³C NMR | No experimental data found. Predicted shifts would be approximately: δ 179 (-COOH), 173 (-COOR), 60 (-OCH₂), 34 (-CH₂COOH), 33 (-CH₂COOR), 24, 24 (-CH₂CH₂-), 14 (-CH₃). | Predicted data based on chemical structure. |

| IR (Infrared) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (carboxylic acid dimer, ~1710 cm⁻¹), C=O stretch (ester, ~1735 cm⁻¹), C-O stretch (~1200-1100 cm⁻¹). | [6][7] |

| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum. Key fragments would arise from the loss of the ethyl group, ethoxy group, and cleavage of the aliphatic chain. | [8] |

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in several areas of chemical and pharmaceutical research.[5]

Synthesis of Bioactive Molecules

This compound has been utilized as a reagent in the synthetic preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids.[4] These hybrid molecules are designed as potential antitumor agents, combining the microtubule-targeting properties of colchicine with the histone deacetylase (HDAC) inhibitory activity of SAHA. The this compound acts as a linker, connecting the two pharmacophores.

Workflow for Synthesis of Colchicine-SAHA Hybrids:

Caption: Synthetic workflow for Colchicine-SAHA hybrids.

DNA-Encoded Chemical Libraries

This compound is employed in the construction of DNA-encoded chemical libraries (DECLs).[4] DECLs are vast collections of chemical compounds individually coupled to a unique DNA barcode. These libraries are used for the rapid screening and identification of ligands for protein targets. The carboxylic acid functionality of this compound allows for its conjugation to DNA strands functionalized with an amine, while the ester group can be further modified. This bifunctionality makes it a useful scaffold for creating diverse chemical libraries. One specific application has been in the selection of streptavidin binders from a DNA-encoded chemical library.[4][6]

Logical Relationship in DECL Screening:

Caption: Workflow for DECL-based ligand discovery.

Use as a Plasticizer

Adipic acid esters, in general, are widely used as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[7][9] While diethyl and dioctyl adipates are more common, monoethyl adipate also possesses plasticizing properties.[8][10] Its structure allows it to intersperse between polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility. It is particularly noted for enhancing low-temperature performance in plastics.[8]

Conclusion

This compound is a versatile and valuable chemical compound with a well-established synthesis protocol. Its bifunctional nature makes it an important building block in the synthesis of complex bioactive molecules and a useful component in the construction of DNA-encoded chemical libraries for drug discovery. Furthermore, its properties as a plasticizer highlight its utility in materials science. This guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - High purity | EN [georganics.sk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 5. Selection of streptavidin binders from a DNA-encoded chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers - TAINUO CHEMICAL [sinotainuo.com]

- 7. nbinno.com [nbinno.com]

- 8. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]

- 10. ruidea.en.made-in-china.com [ruidea.en.made-in-china.com]

Unraveling the Enigma: A Technical Guide to Adipic Acid Monoethyl Ester

For Immediate Release

A Deep Dive into the Physicochemical Properties and Known Applications of Adipic Acid Monoethyl Ester for Researchers, Scientists, and Drug Development Professionals.

While the precise pharmacological mechanism of action of this compound remains an area of active investigation, this technical guide consolidates the current understanding of its chemical properties and documented biological and synthetic applications. This document serves as a foundational resource for professionals in the scientific community, highlighting both what is known and the opportunities for future research.

Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. This compound is an off-white, low-melting solid.[1][2] Key quantitative data are summarized in Table 1.

| Property | Value |

| CAS Number | 626-86-8[1][2] |

| Molecular Formula | C8H14O4[1][2] |

| Molecular Weight | 174.2 g/mol [1] |

| Melting Point | 28-29 °C[3][4] |

| Boiling Point | 180 °C @ 18 mmHg[3][4][5] |

| Density | 0.98 g/mL at 25 °C[3][5] |

| Solubility | Soluble in water[3] |

| Storage Temperature | 2-8°C[1] |

| Table 1: Physicochemical Properties of this compound |

Documented Biological and Synthetic Utility

Antifungal Activity

This compound has demonstrated antifungal properties.[3][5] Specifically, it has been shown to suppress spore germination and the development of mycelium in the phytopathogen Botrytis cinerea.[3][5] The underlying biochemical pathway of this inhibitory action is yet to be fully elucidated.

A Versatile Reagent in Chemical Synthesis

The compound serves as a valuable intermediate in the synthesis of novel molecules with therapeutic potential. It is utilized as a reagent in the preparation of colchicine-SAHA (suberanilohydroxamic acid) hybrids, which are under investigation as potential antitumor agents.[1] Furthermore, it plays a role in the selection of streptavidin binders from DNA-encoded chemical libraries.[1]

Caption: Synthetic applications of this compound.

Experimental Protocol: Synthesis of this compound

A high-yield synthesis method for this compound has been developed to minimize the formation of byproducts such as diethyl adipate.[6] The process involves the initial conversion of adipic acid to adipic anhydride, followed by alcoholysis.[6] This method reportedly achieves a purity of over 99.0% with a molar yield of 96-97%.[6][7]

Key Steps in the Synthesis:

-

Anhydride Formation: Adipic acid is refluxed with sulfuric acid in an organic solvent at 145-170°C for 4-6 hours.[6][7]

-

Sulfuric Acid Removal: The reaction mixture is cooled to 15-35°C to allow for the separation and removal of the sulfuric acid layer.[6][7]

-

Alcoholysis: Absolute ethanol is added dropwise to the adipic anhydride, followed by heating at 45-65°C for 1-4 hours.[6][7]

-

Purification: The final product is obtained by recovering the organic solvent and performing distillation under reduced pressure.[6]

Caption: High-purity synthesis workflow for this compound.

Future Research Directions

The absence of a well-defined mechanism of action for this compound presents a compelling opportunity for the scientific community. Future investigations could focus on:

-

Target Identification: Elucidating the specific molecular targets responsible for its antifungal activity.

-

Pharmacological Screening: Conducting broader screens to identify novel biological activities and potential therapeutic uses.

-

Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive ADME (absorption, distribution, metabolism, and excretion) and safety profile.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 己二酸单乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN102351691A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. CN102351691B - Method for synthesizing this compound - Google Patents [patents.google.com]

A Technical Guide to Adipic Acid Monoethyl Ester for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of adipic acid monoethyl ester, a critical raw material for researchers, scientists, and drug development professionals. It offers a comprehensive framework for supplier qualification, quality control, and key applications, ensuring scientific integrity and enabling robust experimental design.

Introduction to this compound

This compound (AAME), also known as monoethyl adipate, is the monoester of adipic acid and ethanol.[1] With the CAS number 626-86-8, it is a valuable intermediate in organic synthesis and finds applications in the pharmaceutical, agrochemical, and dye industries.[2] In the pharmaceutical sector, it is utilized as a plasticizer in drug formulations and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| Appearance | White to pale orange solid (crystals, powder, or lumps) |

| Melting Point | 28-29 °C |

| Boiling Point | 180 °C at 18 mmHg |

| Density | 0.98 g/mL at 25 °C |

| Solubility | Soluble in water (50 mg/mL) |

Supplier Qualification: A Framework for Ensuring Quality

The selection of a reliable raw material supplier is a cornerstone of reproducible research and successful drug development. A thorough qualification process ensures the consistency, purity, and traceability of this compound.

Initial Supplier Vetting

The initial phase of supplier qualification involves gathering and reviewing critical documentation. This step is crucial for assessing a supplier's commitment to quality and regulatory compliance.

Key Vetting Criteria:

-

Certifications: Look for suppliers with relevant quality management system certifications, such as ISO 9001. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is a strong indicator of quality.

-

Certificate of Analysis (CoA): A comprehensive CoA is a non-negotiable requirement. It is a legal document that certifies the quality of the excipient and confirms that the batch meets the defined specifications.[2]

-

Technical Data Sheets and Safety Data Sheets (SDS): These documents provide essential information on the material's properties, specifications, and handling procedures.

The Certificate of Analysis (CoA): A Detailed Examination

The CoA is a critical document that provides a batch-specific quality summary. Researchers should meticulously review the CoA to ensure it contains the following essential information, as recommended by the International Pharmaceutical Excipients Council (IPEC):

-

Supplier and Manufacturer Information: Clear identification of the original manufacturing site.

-

Product Identification: The compendial or chemical name, grade, and batch number.

-

Manufacturing and Expiration Dates: The date of manufacture and the retest or expiration date.

-

Specifications and Test Methods: A list of tests performed, the analytical methods used, and the acceptance criteria.

-

Test Results: The actual numerical results for the specific batch.

Workflow for Supplier Qualification

The following diagram illustrates a systematic workflow for qualifying a new supplier of this compound.

Quality Control and Analytical Protocols

Robust analytical methods are essential for verifying the identity, purity, and quality of this compound. The following protocols are designed to be self-validating through the inclusion of system suitability tests and clear acceptance criteria.

Potential Impurities

Understanding the synthesis of this compound is key to identifying potential impurities. A common synthesis method involves the acid-catalyzed esterification of adipic acid with ethanol. This process can lead to the following impurities:

-

Unreacted Adipic Acid: Incomplete reaction can leave residual starting material.

-

Diethyl Adipate: Over-esterification can result in the formation of the diester.[4][5]

-

Residual Solvents and Catalysts: Depending on the specific synthesis and purification process, residual solvents and catalysts may be present.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography with flame ionization detection (GC-FID) is a powerful technique for assessing the purity of this compound and quantifying volatile impurities.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent, such as ethyl acetate.

-

For the analysis of unreacted adipic acid, derivatization with a silylating agent like hexamethyldisilazane (HMDS) may be necessary to improve volatility.[6][7]

-

-

GC-FID Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

System Suitability Test:

-

Prepare a solution containing this compound, adipic acid (derivatized if necessary), and diethyl adipate.

-

Acceptance Criteria:

-

Resolution: The resolution between the this compound and diethyl adipate peaks should be greater than 1.5.[8]

-

Tailing Factor: The tailing factor for the this compound peak should be between 0.9 and 1.5.[8]

-

Precision: The relative standard deviation (RSD) of the peak area for six replicate injections of the this compound standard should be less than 2.0%.[8]

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC with UV detection is a suitable method for quantifying non-volatile impurities, particularly unreacted adipic acid.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

HPLC-UV Parameters:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 10 mM phosphoric acid) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate all components.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.[9]

-

Injection Volume: 20 µL.

-

-

System Suitability Test:

-

Prepare a solution containing this compound and adipic acid.

-

Acceptance Criteria:

-

Resolution: The resolution between the adipic acid and this compound peaks should be greater than 2.0.

-

Theoretical Plates: The number of theoretical plates for the this compound peak should be greater than 2000.[8]

-

Precision: The RSD of the retention time and peak area for six replicate injections should be less than 1.0% and 2.0%, respectively.

-

-

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean 5 mm NMR tube.[10][11][12] Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool.[10]

-

Expected ¹H NMR Resonances (in CDCl₃):

-

~1.25 ppm (triplet, 3H, -OCH₂CH ₃)

-

~1.65 ppm (multiplet, 4H, -CH₂CH ₂CH ₂CH₂-)

-

~2.30 ppm (multiplet, 4H, -CH ₂COOH and -CH ₂COOEt)

-

~4.12 ppm (quartet, 2H, -OCH ₂CH₃)

-

A broad singlet for the carboxylic acid proton (-COOH ), which can vary in chemical shift.

-

-

Expected ¹³C NMR Resonances (in CDCl₃):

-

~14.2 ppm (-OCH₂C H₃)

-

~24.4 ppm (-CH₂C H₂C H₂CH₂-)

-

~33.8 ppm (-C H₂COOH and -C H₂COOEt)

-

~60.5 ppm (-OC H₂CH₃)

-

~174.0 ppm (-C OOEt)

-

~179.5 ppm (-C OOH)

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Expected Characteristic Peaks:

-

Broad O-H stretch from the carboxylic acid at ~3000 cm⁻¹.

-

C-H stretches from the alkyl chain around 2850-2950 cm⁻¹.

-

Two distinct C=O stretches: one for the ester at ~1735 cm⁻¹ and one for the carboxylic acid at ~1710 cm⁻¹.

-

Applications in Drug Development

This compound's bifunctional nature (an ester and a carboxylic acid) makes it a versatile molecule in pharmaceutical development.

Role as a Plasticizer in Pharmaceutical Coatings

Plasticizers are added to polymer films to increase their flexibility and reduce their brittleness.[13] This is crucial for the integrity of tablet coatings, preventing cracking and ensuring a uniform barrier.[14][15][16] Adipate esters are known to be effective plasticizers for polymers commonly used in pharmaceutical coatings, such as ethyl cellulose.[17]

The inclusion of this compound in a film coating formulation can impart the following properties:

-

Increased Flexibility: The ester group can interact with polymer chains, reducing intermolecular forces and allowing for greater movement.

-

Improved Mechanical Strength: By reducing brittleness, the plasticizer can enhance the durability of the coating during manufacturing, packaging, and handling.[13][18]

-

Modified Drug Release: In controlled-release formulations, the concentration of the plasticizer can influence the permeability of the coating, thereby modulating the drug release rate.[14]

Experimental Workflow for Evaluating Plasticizer Efficacy:

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. High Quality Global - Premier Adipic Acid: The Essential Building Block for High - Performance Polymers and Chemicals Manufacturer, Factory | Anhao [anhaochemical.com]

- 4. CN102351691A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. CN102351691B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. scribd.com [scribd.com]

- 9. reddit.com [reddit.com]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. mdpi.com [mdpi.com]

- 15. Pharmaceutical Coating and Its Different Approaches, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review on Pharmaceutical Film Coating: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US2445084A - Plasticized ethyl cellulose composition - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Storage of Adipic Acid Monoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive procedures for the safe handling and storage of adipic acid monoethyl ester (CAS No. 626-86-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product during research and development activities.

Chemical and Physical Properties

This compound is an off-white, low-melting solid with the molecular formula C8H14O4.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value |

| CAS Number | 626-86-8 |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| Appearance | Off-White Low Melting Solid / Clear Solid[1][2] |

| Odor | Odorless[1][3] |

| Melting Point | 28 - 29 °C / 82.4 - 84.2 °F[1][3] |

| Boiling Point | 180 °C / 356 °F @ 18 mmHg[3][4] |

| Flash Point | > 112 °C / > 233.6 °F (closed cup)[3] |

| Density | 0.98 g/mL at 25 °C[4] |

| Solubility | Soluble in water (50 mg/mL) |

| Stability | Stable under normal conditions[3] |

Safe Handling Procedures

Proper handling of this compound is essential to prevent exposure and ensure a safe working environment.

2.1. Engineering Controls:

-

Work in a well-ventilated area.[3][5] Use local exhaust ventilation, such as a fume hood, to control airborne particles, especially if dust or mists are generated.[5]

-

Ensure safety showers and eyewash stations are readily accessible.

2.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Long-sleeved clothing and a chemical-resistant apron are recommended.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If dust or aerosols are generated, an effective dust mask or a respirator with a particle filter should be used.[5]

2.3. General Hygiene Practices:

-

Do not breathe vapors or mists.[3]

-

Do not ingest the substance.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][6]

Storage Procedures

Correct storage is vital for maintaining the quality and stability of this compound.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5] Store in the original container.[5]

-

Temperature: Store in a cool, dry place.[3] Some suppliers recommend refrigeration (2-8°C).[2]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents, bases, and reducing agents.[3][5][6]

-

Ventilation: Ensure the storage area is well-ventilated.[3]

Emergency Procedures

In the event of an emergency, follow these procedures.

4.1. First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[1] Drink plenty of water and call a physician immediately.[1]

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

4.3. Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3][5] Avoid dust formation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3][5] Clean the contaminated surface thoroughly.[5]

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Caption: Logical workflow for handling and storage.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound(626-86-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. isotope.com [isotope.com]

An In-depth Technical Guide to the Synthesis of Adipic Acid Monoethyl Ester

This technical guide provides a comprehensive overview of the synthesis of adipic acid monoethyl ester, a significant intermediate in the pharmaceutical and organic synthesis fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Introduction

This compound (also known as monoethyl adipate) is a white to off-white crystalline solid at room temperature.[1][2] It serves as a crucial building block in the synthesis of various organic compounds and active pharmaceutical ingredients.[2] The selective synthesis of the monoester from a symmetrical dicarboxylic acid like adipic acid presents a unique challenge due to the potential for the formation of the diester byproduct, diethyl adipate.[3] This guide focuses on the prevalent methods for its synthesis, primarily the Fischer-Speier esterification, and provides detailed procedural information.

Core Synthesis Reaction Mechanism: Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of adipic acid with ethanol.[4][5][6] This is an equilibrium-controlled reaction.[4][5] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a solvent like toluene.[3][6][7]

The mechanism of the Fischer-Speier esterification proceeds through several key steps:[4][5][6][7]

-

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of one of the carboxylic acid groups of adipic acid.[4][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[4][7] This results in the formation of a tetrahedral intermediate.[4][7]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid.[4][5] This converts one of the hydroxyl groups into a good leaving group (water).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[4][5]

-

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final this compound.[4][5]

Caption: The reaction mechanism for the Fischer-Speier esterification of adipic acid.

Alternative Synthesis Method: Via Adipic Anhydride

An alternative method to control the formation of the monoester involves the initial conversion of adipic acid to adipic anhydride.[8][9] The anhydride is then subjected to alcoholysis with ethanol to yield the monoester. This approach can effectively reduce the production of the diester byproduct, thereby simplifying the separation process and increasing the purity of the final product.[8][9]

The process involves two main stages:

-

Anhydride Formation: Adipic acid is heated with an acid catalyst (e.g., sulfuric acid) in an organic solvent to form adipic anhydride through dehydration.[9]

-

Alcoholysis: The resulting adipic anhydride reacts with ethanol to produce this compound.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols derived from established procedures.

This protocol is adapted from the synthesis of ethyl adipate and is a common procedure for Fischer esterifications.

-

Apparatus: A distillation apparatus with a 100 mL round-bottom flask, a heating mantle, a magnetic stirrer, and a condenser.

-

Reagents:

-

Adipic acid: 7.5 g

-

Absolute ethanol: 20 mL

-

Toluene: 7.5 mL

-

Concentrated sulfuric acid (18 M): 2 drops

-

Anhydrous potassium carbonate

-

-

Procedure:

-

Combine 7.5 g of adipic acid, 20 mL of absolute ethanol, 7.5 mL of toluene, and 2 drops of concentrated sulfuric acid in the 100 mL flask containing a magnetic stirring bar.

-

Set up the distillation apparatus and begin stirring and circulating condenser water.

-

Heat the mixture to distill the azeotrope of ethanol, water, and toluene at atmospheric pressure until the distillation temperature reaches approximately 78°C.

-

Cool the reaction mixture. The distillate contains the water formed during the reaction. To drive the equilibrium further to the right, the water can be removed from the distillate, and the dried organic solvents returned to the reaction flask for further reaction.

-

Alternatively, after the initial distillation, the remaining liquid in the distilling flask, which contains the product, is worked up.

-

For purification, the excess acid is neutralized, and the product is isolated, often by vacuum distillation.[3] this compound has a significantly higher boiling point than the starting materials.[1][3]

-

-

Apparatus: A reaction vessel equipped for heating, reflux, and subsequent distillation.

-

Reagents:

-

Adipic acid

-

Sulfuric acid (98%)

-

Organic solvent (e.g., trimethylbenzene)

-

Absolute ethanol

-

-

Procedure:

-

Anhydride Formation:

-

Charge the reactor with adipic acid, sulfuric acid, and the organic solvent (e.g., a weight ratio of 1-2 : 0.1-0.3 : 2-3).[9]

-

Heat the mixture to reflux at a temperature of 145-170°C for 4-6 hours to remove water.[9]

-

After dehydration is complete, cool the reaction solution to 15-35°C and separate the sulfuric acid layer.[9]

-

-

Alcoholysis:

-

Dropwise add absolute ethanol to the product from the previous step.

-

Maintain the temperature at 45-65°C for 1-4 hours after the addition is complete.[9]

-

-

Purification:

-

Recover the organic solvent under reduced pressure.

-

Distill the residue to obtain the pure this compound.[9]

-

-

Caption: A general experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [2] |

| Melting Point | 28-29 °C | [1][2] |

| Boiling Point | 285 °C (at 760 mmHg) | [1] |

| 180 °C (at 18 mmHg) | [2] | |

| Density | 0.98 g/mL (at 25 °C) | [2] |

| Refractive Index | n²⁰/D 1.439 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in water, alcohol, and ether | [1][2] |

Table 2: Summary of Reaction Conditions and Yields for Synthesis

| Synthesis Method | Key Reactants | Catalyst | Conditions | Reported Yield | Reference(s) |

| Fischer Esterification | Adipic acid, Ethanol, Toluene | Sulfuric Acid | Reflux, azeotropic distillation | Not specified for monoester, but a related procedure for diester yields 95-97%. | [3][10] |

| Via Adipic Anhydride | Adipic acid, Ethanol | Sulfuric Acid | 1) 145-170°C, 4-6h; 2) 45-65°C, 1-4h | 96-97% | [8][9] |

| Heterogeneous Catalysis | Dicarboxylic acids, Methanol | Alumina | Not specified | Selective for monoester | [11] |

| From Pentenoates | Alkyl pentenoate, CO, H₂ | Cobalt or Rhodium carbonyl complex | 90-140°C, 5-300 bar | >99% purity, 95.9% yield in oxidation step | [12] |

References

- 1. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]

- 2. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 3. murov.info [murov.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. CN102351691B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. CN102351691A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US4537987A - Preparation of pure monoesters of adipic acid - Google Patents [patents.google.com]

Unveiling the Antifungal Potential of Adipic Acid Monoethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of adipic acid monoethyl ester (AAME), a compound that has demonstrated notable efficacy against phytopathogenic fungi. This document synthesizes the available scientific data on its mechanism of action, presents quantitative data on its antifungal activity, details relevant experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.

Executive Summary

This compound (AAME) has emerged as a promising antifungal agent, particularly against the necrotrophic pathogen Botrytis cinerea, the causative agent of gray mold disease in a wide range of crops. Research indicates that AAME exerts its antifungal effects through a multi-faceted mechanism that includes the inhibition of spore germination and mycelial development, disruption of plasma membrane integrity, and interference with polyamine metabolism. Its concentration-dependent and pH-influenced activity, coupled with its efficacy in in vivo models, positions AAME as a candidate for the development of novel fungicides. This guide serves as a technical resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Antifungal Activity

| Fungal Species | Assay Type | Effective Concentration | Observed Effect | Reference |

| Botrytis cinerea | In vivo (Tomato leaves and fruits) | 3 mM | Reduction in growth and hyphal development. | [1] |

| Botrytis cinerea | In vivo (Tomato fruits) | 16 mM | Complete inhibition of fruit infection. | [1] |

Note: The data presented is derived from a specific study on the phytopathogen Botrytis cinerea. Further research is required to establish the broader antifungal spectrum and standardized MIC/MFC values of AAME against other clinically or agriculturally relevant fungi.

Mechanism of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather to a combination of effects on fungal physiology and cellular integrity. The key mechanisms identified are:

3.1 Inhibition of Fungal Growth and Development: AAME has been shown to effectively inhibit both the germination of fungal spores and the subsequent development of mycelia at non-phytotoxic concentrations.[2] Microscopic observations reveal that in the presence of AAME, spore germination is halted at a very early stage, preventing the emergence of the germ tube.[2] Furthermore, treated conidia exhibit cytological changes, including the retraction of the cytoplasm.[2]

3.2 Disruption of Plasma Membrane Integrity: A significant aspect of AAME's antifungal action is its effect on the fungal plasma membrane. It has been found to alter membrane permeability, leading to a loss of cellular homeostasis.[2] However, it is important to note that this disruption does not appear to involve lytic activity, distinguishing its mechanism from some other membrane-targeting antifungals.[2] This suggests that AAME may interfere with membrane transport systems or the lipid bilayer organization, rather than causing outright pore formation.

3.3 Alteration of Polyamine Metabolism: AAME treatment has a notable impact on the polyamine content within the fungal mycelium. Specifically, it leads to a reduction in putrescine levels and an accumulation of spermine.[2] Polyamines are crucial for a variety of cellular processes in fungi, including growth, differentiation, and stress responses.[3][4][5] The disruption of polyamine homeostasis is a known strategy for several antifungal agents, and the unique pathway of polyamine biosynthesis in fungi compared to plants makes it an attractive target for selective fungicides.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the antifungal properties of this compound. These protocols are based on standard and widely accepted methods in mycology and antifungal research.

4.1 Spore Germination Inhibition Assay:

-

Fungal Culture and Spore Collection: Culture the target fungus (e.g., Botrytis cinerea) on a suitable medium such as Potato Dextrose Agar (PDA) at 25°C for 10-14 days until sporulation is abundant. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile glass rod.

-

Spore Suspension Preparation: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

Assay Setup: In a 96-well microtiter plate, add 50 µL of a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) to each well. Add 50 µL of AAME solution at various concentrations (prepared as a 2x stock) to the wells. Add 100 µL of the prepared spore suspension to each well. Include a positive control (a known fungicide) and a negative control (solvent vehicle).

-

Incubation: Incubate the plate at 25°C for 12-24 hours.

-

Evaluation: Place a drop of the suspension from each well onto a microscope slide. Observe at least 100 spores per replicate under a light microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the negative control.

4.2 Mycelial Growth Inhibition Assay (Agar Dilution Method):

-

Medium Preparation: Prepare PDA and autoclave. Cool the medium to 45-50°C in a water bath.

-

Incorporation of AAME: Add appropriate volumes of a stock solution of AAME in a suitable solvent to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone. Pour the agar into sterile Petri dishes.

-

Inoculation: From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug from the edge of the colony using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of the AAME-amended and control agar plates.

-

Incubation: Incubate the plates at 25°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the plate.

-

Evaluation: Measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

4.3 Membrane Permeability Assay (Propidium Iodide Uptake):

-

Fungal Cell Preparation: Grow the fungal cells (either spores or mycelia) in liquid medium to the desired growth phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). Resuspend the cells in the same buffer to a defined density.

-

Treatment with AAME: Add AAME to the cell suspension to the desired final concentration. Include a positive control (e.g., 70% ethanol) and a negative control (solvent vehicle).

-

Staining: At various time points after the addition of AAME, add propidium iodide (PI) to the cell suspension to a final concentration of 1-5 µg/mL. Incubate in the dark for 5-10 minutes.

-

Analysis: Analyze the stained cells using either fluorescence microscopy or flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, where it binds to DNA and fluoresces red.

-

Data Quantification: With fluorescence microscopy, count the percentage of fluorescent (dead) cells versus total cells. With flow cytometry, quantify the percentage of PI-positive cells in the population.

4.4 Polyamine Content Analysis (HPLC):

-

Mycelial Culture and Harvesting: Grow the fungus in liquid medium with and without AAME. Harvest the mycelium by filtration through filter paper.

-

Extraction of Polyamines: Wash the mycelium with cold distilled water. Homogenize the mycelium in a cold extraction buffer (e.g., 5% perchloric acid). Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. The supernatant contains the free polyamines.

-

Derivatization: The polyamines in the supernatant are derivatized to make them detectable by fluorescence or UV. A common derivatizing agent is dansyl chloride. The reaction is typically carried out in a carbonate buffer at a high pH and in the dark.

-

HPLC Analysis: Separate the derivatized polyamines using a reverse-phase C18 column on a High-Performance Liquid Chromatography (HPLC) system. Elute the polyamines using a gradient of an organic solvent (e.g., acetonitrile) in water.

-

Detection and Quantification: Detect the derivatized polyamines using a fluorescence or UV detector. Identify and quantify the individual polyamines (putrescine, spermidine, spermine) by comparing their retention times and peak areas to those of known standards.

Visualizations: Pathways and Workflows

5.1 Experimental Workflow for Antifungal Compound Evaluation

Caption: A generalized workflow for evaluating the antifungal properties of a test compound.

5.2 Fungal Polyamine Biosynthesis Pathway

Caption: Fungal polyamine biosynthesis pathway and the observed effects of AAME treatment.

5.3 Proposed Mechanism: Membrane Stress and Cell Wall Integrity Pathway

Caption: A potential mechanism where AAME-induced membrane stress activates the fungal Cell Wall Integrity pathway.

Conclusion and Future Directions

This compound demonstrates significant antifungal potential, particularly against Botrytis cinerea, through a multifaceted mechanism of action that includes inhibition of critical growth stages, disruption of membrane integrity, and interference with essential metabolic pathways. The available data suggests that AAME is a promising candidate for further investigation and development as a novel antifungal agent.

To fully realize its potential, future research should focus on:

-

Broad-Spectrum Activity: Determining the MIC and MFC values of AAME against a wider range of clinically and agriculturally important fungal pathogens.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of AAME within the fungal cell and identifying the specific signaling pathways that are modulated in response to treatment.

-

Synergy Studies: Investigating the potential for synergistic interactions between AAME and existing antifungal drugs to enhance efficacy and combat resistance.

-

Formulation and Delivery: Developing stable and effective formulations of AAME for practical application in agricultural or clinical settings.

This technical guide provides a foundational understanding of the antifungal properties of this compound, offering a valuable resource to guide future research and development efforts in the ongoing search for novel and effective antifungal solutions.

References

The Versatility of Adipic Acid Monoethyl Ester: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Adipic acid monoethyl ester, a mono-ester derivative of the dicarboxylic adipic acid, serves as a crucial intermediate in the landscape of organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of bioactive molecules.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.2 g/mol | [1] |

| Melting Point | 28-29 °C | |

| Boiling Point | 180 °C at 18 mmHg | |

| Density | 0.98 g/mL at 25 °C | |

| Refractive Index | n20/D 1.439 | |

| Solubility | Soluble in water (50 mg/mL), alcohol, and ether. | [1] |

| Appearance | White to off-white solid or crystalline powder. |

Synthesis of this compound: Experimental Protocols

The selective mono-esterification of a symmetric dicarboxylic acid like adipic acid presents a unique synthetic challenge, as the formation of the diester is a common side product. Several methods have been developed to achieve high yields and purity of the desired monoethyl ester.

Method 1: Acid-Catalyzed Esterification with Controlled Stoichiometry

This traditional approach relies on the Fischer-Speier esterification of adipic acid with ethanol using an acid catalyst. Controlling the stoichiometry of the reactants is crucial to favor the formation of the monoester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1.0 equivalent), ethanol (1.0-1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents) in a suitable solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and minimize the formation of the diethyl adipate byproduct.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Method 2: Two-Step Synthesis via Adipic Anhydride Intermediate

To circumvent the statistical formation of the diester, a two-step method involving the formation of adipic anhydride followed by alcoholysis has been developed, reportedly leading to higher yields and purity.[1][2]

Experimental Protocol:

-

Formation of Adipic Anhydride:

-

Heat a mixture of adipic acid and a dehydrating agent, such as acetic anhydride or concentrated sulfuric acid, in an organic solvent (e.g., trimethylbenzene) at reflux (145-170 °C) for 4-6 hours.[2] Water is continuously removed from the reaction mixture.

-

Cool the reaction mixture to 15-35 °C and allow it to stand for phase separation. The acidic layer (sulfuric acid) is carefully removed.[2]

-

-

Alcoholysis of Adipic Anhydride:

-

To the resulting product containing adipic anhydride, slowly add absolute ethanol dropwise.

-

Maintain the temperature at 45-65 °C for 1-4 hours after the addition is complete.[2]

-

Recover the organic solvent under reduced pressure.

-

The final product, this compound, is obtained by distillation. This method can achieve yields of 96-97% and purity of over 99.0%.[1]

-

Application in the Synthesis of Bioactive Molecules: Histone Deacetylase (HDAC) Inhibitors

This compound serves as a versatile linker in the synthesis of various bioactive molecules. A prominent example is its use in the preparation of analogs of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a potent histone deacetylase (HDAC) inhibitor used in cancer therapy.[3] The adipoyl moiety acts as a linker connecting the zinc-binding group to the surface recognition "cap" group of the inhibitor.

Synthesis of Benzothiazole-Containing SAHA Analogs

The following protocol describes the synthesis of benzothiazole derivatives as SAHA analogs, where this compound is a key starting material.[3]

Experimental Protocol:

-

Amide Coupling:

-

In a suitable solvent such as tetrahydrofuran (THF), react a 5-substituted 2-aminobenzothiazole with this compound in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) and a base such as triethylamine.

-

This reaction forms an amide bond between the amino group of the benzothiazole and the carboxylic acid group of the this compound, yielding an ester intermediate.

-

-

Hydroxamic Acid Formation:

-

The resulting ester intermediate is then converted to the corresponding hydroxamic acid. This is typically achieved by reacting the ester with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium methoxide, in a solvent like methanol.

-

The final product is a SAHA analog incorporating a benzothiazole cap group and an adipoyl linker.

-

Mechanism of Action and Signaling Pathway of HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. HDAC inhibitors, such as SAHA and its analogs, block the active site of these enzymes, leading to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The signaling pathways affected by HDAC inhibitors are complex and multifaceted. One of the key pathways involves the activation of DNA damage response and cell cycle checkpoints.

Caption: Signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.

Role in DNA-Encoded Libraries (DEL)

This compound is also utilized in the construction of DNA-encoded libraries (DELs), a technology for the rapid discovery of novel small molecule ligands for protein targets.[4] Its bifunctional nature allows it to act as a linker or a building block in the combinatorial synthesis of vast libraries of compounds, each tagged with a unique DNA barcode that encodes its chemical structure.

Generalized Experimental Workflow for DEL Synthesis

While a specific, detailed protocol for a DEL synthesis using this compound is proprietary to the developing entities, a generalized workflow can be conceptualized.

Caption: Generalized workflow for DNA-Encoded Library (DEL) synthesis.

In this workflow, the carboxylic acid of this compound can be coupled to an amine-functionalized building block already attached to the DNA tag. The remaining ethyl ester can then be hydrolyzed to a carboxylic acid for further diversification in a subsequent synthetic step. Each chemical transformation is followed by an enzymatic ligation of a unique DNA barcode, creating a comprehensive library where each compound's structure is retrievable through DNA sequencing.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its straightforward synthesis and bifunctional reactivity make it an ideal component for constructing complex molecules with significant biological activity. From its role as a linker in the development of potent HDAC inhibitors to its application in the cutting-edge technology of DNA-encoded libraries, this compound continues to be an important tool for researchers and professionals in the fields of chemistry and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Adipic Acid Monoethyl Ester: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Properties

This compound, also known as monoethyl adipate, is an organic compound with the chemical formula C8H14O4.[1] It is recognized for its role as an important raw material and intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[2]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H14O4[3] |

| Molecular Weight | 174.2 g/mol [3] |

| Appearance | Off-white low melting solid[3], white or micronized red crystalline solid[4], or a clear, oily liquid.[1] |

| Melting Point | 28-29 °C[2][4][5] |

| Boiling Point | 180 °C at 18 mmHg[2][4][5], 285 °C at 760 mmHg[4][6] |

| Density | 0.98 g/mL at 25 °C[2][4] |

| Refractive Index | n20/D 1.439[2][4] |

| Solubility | Soluble in water.[2][4] Also soluble in organic solvents like alcohols and ethers.[4] A specific solubility in water is noted as 50 mg/mL, resulting in a clear, colorless solution. |

| Flash Point | >112 °C (>233.6 °F)[5][7] |

| pKa | 4.69 ± 0.10 (Predicted)[4] |

| Stability | Stable under normal conditions.[2][4][5] |

| Incompatible Materials | Bases, reducing agents, and oxidizing agents.[2][4][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of adipic acid. A common challenge in this synthesis is the formation of the diester byproduct, diethyl adipate.[6]

Synthesis of this compound

A patented method for synthesizing this compound with high yield and purity involves a two-step process to minimize the production of diethyl adipate.[6]

Experimental Protocol:

-

Formation of Adipic Anhydride: Adipic acid is heated and refluxed with sulfuric acid in an organic solvent at a temperature of 145-170 °C. Dehydration is carried out for 4-6 hours until water is no longer being evaporated.[6]

-

Separation: The reaction mixture is cooled to 15-35 °C, allowing for the separation of the sulfuric acid layer.[6]

-

Alcoholysis: Absolute ethanol is added dropwise to the resulting product. The temperature is maintained at 45-65 °C for 1-4 hours after the addition of ethanol is complete.[6]

-

Purification: The organic solvent is recovered under reduced pressure, and the final product, this compound, is obtained through distillation. This method reports a yield of 96-97% and a purity of over 99.0%.[6]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in various chemical syntheses. Its bifunctional nature, containing both a carboxylic acid and an ester group, allows for a range of chemical transformations.

Esterification Equilibrium

The synthesis of this compound from adipic acid and ethanol is a reversible reaction. The presence of excess ethanol can drive the reaction towards the formation of the diester, diethyl adipate. Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the monoester.

Applications

This compound is utilized in several areas of chemical research and industry:

-

Organic Synthesis: It is a key intermediate for producing more complex molecules.[2][4]

-

Pharmaceuticals: It is used in the synthetic preparation of colchicine-SAHA hybrids, which have shown potential as antitumor agents.[3]

-

Biochemical Research: It has been used in the selection of streptavidin binders from DNA-encoded chemical libraries.[3] It also exhibits antifungal properties by suppressing spore germination and mycelium development in certain fungi.[2]

Safety and Handling

According to safety data sheets, this compound is stable under normal conditions.[5] However, it is incompatible with bases, reducing agents, and oxidizing agents.[2][4][8] Standard laboratory safety precautions should be observed, including avoiding contact with skin and eyes and ensuring adequate ventilation.[5][8] In case of fire, thermal decomposition can lead to the release of irritating gases and vapors.[5]

References

- 1. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]

- 2. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. CN102351691A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Solubility of Adipic Acid Monoethyl Ester for Researchers, Scientists, and Drug Development Professionals